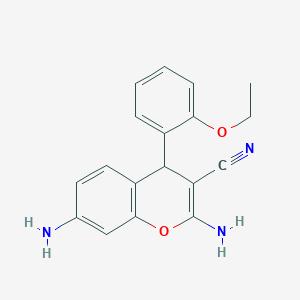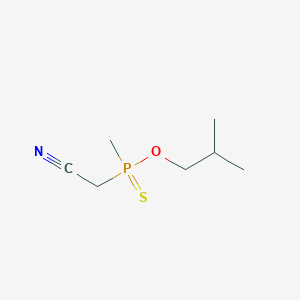
O-isobutyl (cyanomethyl)methylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-isobutyl (cyanomethyl)methylphosphinothioate, also known as Tabun, is a chemical warfare agent that was first synthesized in 1936 by German scientists. It is a potent nerve agent that affects the nervous system by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
Mechanism of Action
O-isobutyl (cyanomethyl)methylphosphinothioate works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
O-isobutyl (cyanomethyl)methylphosphinothioate affects both the central and peripheral nervous systems. It causes a range of symptoms, including muscle twitching, convulsions, respiratory failure, and ultimately death. It also affects other organ systems, including the cardiovascular, respiratory, and gastrointestinal systems.
Advantages and Limitations for Lab Experiments
O-isobutyl (cyanomethyl)methylphosphinothioate is a potent nerve agent that can be used to study the nervous system and to develop treatments for nerve agent poisoning. However, due to its toxicity, the use of O-isobutyl (cyanomethyl)methylphosphinothioate in lab experiments is strictly regulated and requires strict safety protocols.
Future Directions
There are several areas of future research for O-isobutyl (cyanomethyl)methylphosphinothioate. One area is the development of new treatments for nerve agent poisoning. Another area is the development of new drugs that target acetylcholinesterase for the treatment of Alzheimer's disease. Additionally, O-isobutyl (cyanomethyl)methylphosphinothioate could be used to study the role of acetylcholine in other organ systems, such as the cardiovascular and respiratory systems. Finally, O-isobutyl (cyanomethyl)methylphosphinothioate could be used to study the structure and function of other enzymes involved in the breakdown of neurotransmitters, which could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, O-isobutyl (cyanomethyl)methylphosphinothioate is a potent nerve agent that has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. It works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death. While the use of O-isobutyl (cyanomethyl)methylphosphinothioate in lab experiments is strictly regulated due to its toxicity, it has the potential to lead to the development of new treatments for nerve agent poisoning and neurological disorders.
Synthesis Methods
O-isobutyl (cyanomethyl)methylphosphinothioate can be synthesized through a multi-step process involving the reaction of various chemicals such as isobutyl alcohol, cyanogen chloride, and phosphorus trichloride. The final product is a clear, colorless liquid that has a fruity odor. Due to its toxicity, the synthesis of O-isobutyl (cyanomethyl)methylphosphinothioate is strictly regulated and is only allowed for research purposes under strict safety protocols.
Scientific Research Applications
O-isobutyl (cyanomethyl)methylphosphinothioate has been extensively studied for its potential use as a chemical warfare agent and as a tool for understanding the nervous system. In the field of neuroscience, O-isobutyl (cyanomethyl)methylphosphinothioate has been used to study the role of acetylcholine in the nervous system and to develop treatments for nerve agent poisoning. It has also been used to study the structure and function of acetylcholinesterase, which is a target for many drugs used to treat Alzheimer's disease.
properties
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphinothioyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NOPS/c1-7(2)6-9-10(3,11)5-4-8/h7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZIBUJEOAQODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
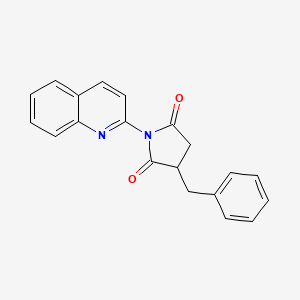
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
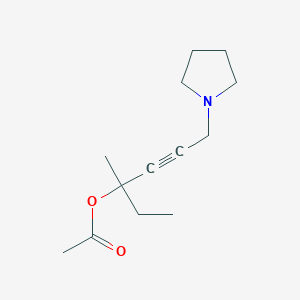
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
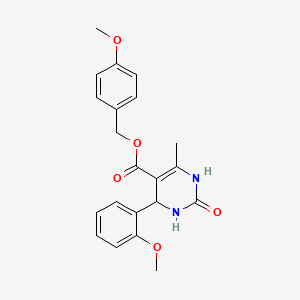

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
